molecular formula C9H6BrClO2 B2379919 6-bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 81258-18-6

6-bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B2379919
CAS No.: 81258-18-6
M. Wt: 261.5
InChI Key: UEJCJIOQDWYWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Structural Features (DFT-Derived):

Parameter Value (Å/°)
C4=O bond length 1.21 Å
C6-Br bond length 1.89 Å
C8-Cl bond length 1.74 Å
Dihedral angle (C3-C4) 12.5°

The bromine and chlorine atoms introduce steric and electronic effects, distorting the benzene ring slightly. The dihydro-pyran ring adopts a half-chair conformation, minimizing steric strain.

Comparative Analysis of Benzopyranone Derivatives

This compound belongs to a family of halogenated benzopyranones with distinct physicochemical properties. A comparison with related derivatives highlights substituent effects:

Compound Molecular Formula Substituents Molecular Weight (g/mol)
This compound C₉H₆BrClO₂ Br (C6), Cl (C8) 261.5
6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one C₉H₇BrOS Br (C6), S instead of O 243.1
8-Bromo-6-chloro-2,3-dihydro-4H-chromen-4-one C₉H₆BrClO₂ Br (C8), Cl (C6) 261.5

The 6-bromo-8-chloro substitution pattern enhances electrophilicity at the carbonyl group compared to monosubstituted analogs, as evidenced by reduced LUMO energies in DFT calculations. The chlorine atom’s inductive effect further polarizes the aromatic system, increasing dipole moments (~2.68 D).

Tautomeric Forms and Conformational Stability

Tautomerism in benzopyranones typically involves keto-enol equilibria. For This compound , the keto form dominates due to stabilization from conjugation between the carbonyl and aromatic π-system. DFT studies on similar chromenones predict a >99% population of the keto tautomer in solution.

Conformational Dynamics:

  • Rotational Barriers : The dihydro-pyran ring exhibits a low energy barrier (~5 kJ/mol) for ring puckering, allowing rapid interconversion between half-chair conformers.
  • Substituent Effects : The bulky bromine atom at C6 introduces a 1.3 kJ/mol energy penalty for planar configurations, favoring slight out-of-plane distortion.

No evidence of annular tautomerism (e.g., proton migration to nitrogen or oxygen) is observed, as the compound lacks heteroatoms capable of stabilizing alternative tautomers.

Properties

IUPAC Name

6-bromo-8-chloro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJCJIOQDWYWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81258-18-6
Record name 6-bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-one typically involves the bromination and chlorination of a benzopyran precursor. One common method involves the following steps:

    Starting Material: The synthesis begins with a suitable benzopyran derivative.

    Chlorination: The chlorination at the 8th position is carried out using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6-bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of dihydro derivatives or fully reduced compounds.

Scientific Research Applications

6-bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological processes, such as kinases and proteases.

    Pathway Modulation: It modulates signaling pathways, including those related to cell proliferation, apoptosis, and inflammation.

    Molecular Targets: The bromine and chlorine atoms enhance the compound’s binding affinity to target proteins, leading to its biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications References
6-Bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-one C₉H₆BrClO₂ 261.50 Br (6), Cl (8) High lipophilicity; potential kinase inhibitor
6-Bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one C₉H₆BrNO₄ 272.05 Br (6), NO₂ (8) Nitro group enhances reactivity; possible use in explosives or redox-active probes
6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one C₉H₆Br₂O₂ 306.96 Br (6,8) Increased molecular weight; environmental concerns due to halogen persistence
7-Bromo-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one C₉H₆BrFO₂ 245.05 Br (7), F (8) Fluorine’s electronegativity may improve bioavailability; antimicrobial applications
6-Bromo-8-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one C₁₁H₁₀BrClO₂ Not provided Br (6), Cl (8), CH₃ (2,2) Steric hindrance from methyl groups may reduce enzymatic degradation
5,7-Dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one C₁₅H₁₂O₅ 272.25 OH (5,7,4’-phenyl) Polar hydroxyl groups enhance solubility; flavonoid-related antioxidant activity
6-Bromo-8-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one C₁₆H₁₀BrClO₃ 365.61 Br (6), Cl (8), 4-OH-phenyl, CH₃ (4) Extended conjugation for UV absorption; potential photodynamic therapy agent

Key Observations

Halogenation Patterns: Bromine and chlorine substituents (as in the target compound) increase molecular weight and lipophilicity compared to non-halogenated analogs like 5,7-dihydroxy derivatives .

Bioactivity and Applications :

  • Fluorinated analogs (e.g., 7-bromo-8-fluoro) may exhibit enhanced metabolic stability due to fluorine’s resistance to oxidation, making them candidates for drug development .
  • Methyl-substituted derivatives (e.g., 6-bromo-8-chloro-2,2-dimethyl) demonstrate how steric bulk can influence solubility and enzymatic interactions .

Biological Activity

6-Bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-one, identified by its CAS number 81258-18-6, is a compound of significant interest due to its potential biological activities. This compound belongs to the class of benzopyran derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article provides a comprehensive review of the biological activity associated with this compound, supported by data tables and relevant case studies.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC9H6BrClO2
Molecular Weight261.5 g/mol
CAS Number81258-18-6
Synonyms4H-1-Benzopyran-4-one, 6-bromo-8-chloro-2,3-dihydro

These properties suggest a complex structure that may interact with various biological targets.

Antimicrobial Activity

Research indicates that coumarin derivatives, including those similar to 6-bromo-8-chloro-3,4-dihydro-2H-benzopyran derivatives, exhibit notable antimicrobial properties. A study highlighted that certain coumarin derivatives demonstrated effective inhibition against Escherichia coli with IC50 values ranging from 51 to 380 µM depending on the specific structure and substituents present on the coumarin skeleton .

Anticancer Activity

The anticancer potential of benzopyran derivatives has been documented in several studies. For instance, a series of synthesized coumarins showed low micromolar activity against various cancer cell lines . Specific modifications in the benzopyran structure can enhance its efficacy against tumor cells. The structure-activity relationship (SAR) indicates that substituents at specific positions can significantly influence the compound's potency .

Anti-inflammatory Activity

Benzopyran derivatives are also recognized for their anti-inflammatory effects. The presence of ortho-hydroxyl groups in the benzopyran structure has been linked to enhanced antioxidant and anti-inflammatory activities. Compounds with such modifications can effectively mitigate inflammatory responses in vitro and in vivo .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzopyran derivatives. The following table summarizes key findings from various studies regarding substituent effects on biological activity:

Substituent PositionEffect on ActivityReference
C-3Enhanced anti-HIV and antioxidant
C-4Increased anti-tumor activity
C-8Improved antimicrobial properties

These findings underscore the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 1: Anticancer Activity

A study conducted by Donnelly et al. synthesized a series of coumarin derivatives based on novobiocin scaffolds and evaluated their anti-proliferative activity against breast cancer cell lines (SkBr3). The results indicated that specific modifications led to compounds exhibiting low micromolar activity against these cells, suggesting potential applications in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on coumarin ring derivatives, researchers synthesized several compounds and tested them against various microbial strains. Among these, certain derivatives showed promising activity against resistant strains of E. coli, highlighting the potential of benzopyran derivatives as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-one, and how can reaction conditions be controlled to improve yield?

  • Methodology : Synthesis typically involves bromination of a precursor (e.g., 3,4-dihydro-2H-1-benzopyran-4-one) using bromine or N-bromosuccinimide (NBS) under anhydrous conditions. Chlorination at the 8-position may require electrophilic substitution with Cl₂ or SO₂Cl₂. Key parameters:

  • Temperature : 0–5°C for bromination to minimize side reactions .

  • Solvent : Dichloromethane or DMF for solubility and reactivity .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >90% purity .

    • Data Table : Comparative Yields Under Different Conditions
Brominating AgentSolventTemp (°C)Yield (%)Purity (%)
NBSDCM0–57892
Br₂DMF256585

Q. How can the structure of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 2.85–3.10 (m, 2H, CH₂), δ 4.40 (t, 1H, CH), δ 7.20–7.50 (aromatic protons) .
  • HRMS : Molecular ion [M+H]⁺ at m/z 289.55 (C₁₁H₁₀BrClO₂) .
  • X-ray Crystallography : Resolves dihedral angles between the benzopyran ring and substituents (e.g., 6-bromo and 8-chloro groups) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Approach :

  • Dose-Response Studies : Test derivatives across concentrations (1 nM–100 µM) to identify non-linear effects .
  • Target-Specific Assays : Use kinase profiling or receptor-binding assays to isolate mechanisms (e.g., COX-2 inhibition vs. antioxidant activity) .
    • Case Study : A 2024 study found conflicting IC₅₀ values (5 µM vs. 20 µM) for antioxidant activity. Resolution: Purity discrepancies (>95% vs. 80%) due to residual solvents affecting reactivity .

Q. How do substituent modifications at the 6- and 8-positions influence the compound’s reactivity and bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent (Position)Reactivity TrendBiological Activity
Br (6), Cl (8)High electrophilicityAnticancer (IC₅₀: 8 µM)
Cl (6), Br (8)Reduced ring stabilityWeak antioxidant (IC₅₀: >50 µM)
NO₂ (6), Cl (8)Enhanced redox activityAnti-inflammatory (IC₅₀: 12 µM)
  • Mechanistic Explanation : Bromine’s electronegativity increases electrophilic character, enhancing DNA intercalation potential .

Q. What advanced spectroscopic methods are recommended for tracking degradation products under physiological conditions?

  • Methods :

  • LC-MS/MS : Monitors hydrolytic degradation (e.g., lactone ring opening) in simulated gastric fluid (pH 2.0) .
  • EPR Spectroscopy : Detects free radical intermediates during oxidative stress studies .
    • Degradation Profile :
ConditionMajor DegradantHalf-Life (h)
pH 7.4 (37°C)6-Bromo-8-chloro-2H-benzopyran48
UV ExposureQuinone derivative12

Methodological Challenges and Solutions

Q. How can researchers address low yields in large-scale synthesis?

  • Scale-Up Adjustments :

  • Flow Chemistry : Continuous bromination at 10°C improves mixing and reduces exothermic side reactions .
  • Catalytic Optimization : Use 0.1 mol% Pd(OAc)₂ to accelerate cyclization steps (yield increase from 60% to 85%) .

Q. What computational tools predict interaction modes between 6-bromo-8-chloro derivatives and biological targets?

  • In Silico Methods :

  • Molecular Docking (AutoDock Vina) : Simulates binding to COX-2 (binding energy: −9.2 kcal/mol) .
  • DFT Calculations : Quantifies charge distribution at the 4-keto group, correlating with antioxidant capacity (HOMO-LUMO gap: 4.1 eV) .

Data Contradiction Analysis

Q. Why do studies report varying solubility profiles for this compound?

  • Key Factors :

  • Crystallinity : Amorphous vs. crystalline forms (amorphous: 2.5 mg/mL in PBS; crystalline: 0.8 mg/mL) .
  • Co-Solvents : Addition of 10% DMSO increases solubility to 15 mg/mL but may interfere with bioassays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.